N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.21647512 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Applications
Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidines : The use of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst in the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines demonstrates the importance of such compounds in chemical synthesis (Khashi, Davoodnia, & Prasada Rao Lingam, 2015). This process shows the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in creating complex organic structures.
Creation of Novel Compounds with Aromatic Sulfonamide Moiety : The synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides using DMAP indicates the versatility of pyrrolo[2,3-d]pyrimidines in medicinal chemistry and the development of novel compounds (Khashi, Davoodnia, & Chamani, 2014).
Synthesis of Pyrimidine Linked Heterocyclics : The development of pyrimidine-linked pyrazole heterocyclics with potential insecticidal and antibacterial properties showcases the broad application in pharmaceutical research (Deohate & Palaspagar, 2020).
Structural Analysis and Biological Activity
Crystal Structure Analysis : The complete crystal structure analysis of a similar compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, designed as a new inhibitor of CLK1 and DYRK1A kinases, emphasizes the importance of structural studies in understanding the biological mechanism of action (Guillon et al., 2013).
Anticancer and Anti-5-Lipoxygenase Agents : The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicate the therapeutic potential of such compounds in treating diseases (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents : The creation of novel pyrazole derivatives with potential antimicrobial and anticancer activities further highlights the significance of these compounds in drug discovery (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-7-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-17(2)29(14-19-7-10-25-11-8-19)24-22(16)23(27-15-28-24)26-12-9-18-5-6-20(30-3)21(13-18)31-4/h5-8,10-11,13,15H,9,12,14H2,1-4H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDOWPIOBVOAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCC3=CC(=C(C=C3)OC)OC)CC4=CC=NC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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